ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate dihydrochloride, trans
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Overview
Description
Ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate dihydrochloride, trans, is a compound of significant interest in various scientific fields due to its unique chemical structure and potential applications. Its structure comprises an ethyl ester, a pyridine ring substituted at the 3-position with a carboxylate group, and an aminocyclohexyl group connected via an oxy linkage. This intricate arrangement bestows the compound with distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate dihydrochloride, trans, typically involves multiple steps:
Starting with the synthesis of the 6-hydroxy-3-pyridinecarboxylic acid, achieved through nitration and subsequent reduction.
The next step involves the esterification of the carboxylic acid to form ethyl 6-hydroxy-3-pyridinecarboxylate.
This intermediate then undergoes a substitution reaction with (1r,4r)-4-aminocyclohexanol under specific conditions to yield the final product.
Industrial Production Methods: Industrial production generally mirrors the laboratory synthesis but is scaled up with considerations for cost-effectiveness, purity, and yield optimization. Advanced techniques like continuous flow chemistry may be employed to streamline the process.
Chemical Reactions Analysis
Ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate dihydrochloride, trans, exhibits a variety of reactions:
Oxidation:
Typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives, primarily affecting the aminocyclohexyl moiety.
Reduction:
Can be reduced using reagents such as lithium aluminum hydride or sodium borohydride, predominantly impacting the pyridine ring or ester functionality.
Substitution:
This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, facilitated by reagents like alkyl halides or aryl halides under basic conditions.
Chemistry:
This compound, is utilized as a building block for more complex molecules in organic synthesis.
Biology:
Its biological activity makes it a candidate for studies in receptor binding and enzyme interactions.
Medicine:
Industry:
The compound’s stability and reactivity are exploited in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action for ethyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate dihydrochloride, trans, largely depends on its interaction with specific molecular targets. For instance, its aminocyclohexyl group may mimic biological amines, allowing the compound to interact with neurotransmitter receptors or enzymes. This interaction can modulate physiological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 6-{[(1r,4s)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate dihydrochloride
Methyl 6-{[(1r,4r)-4-aminocyclohexyl]oxy}pyridine-3-carboxylate
6-{[(1r,4r)-4-Aminocyclohexyl]oxy}pyridine-3-carboxylic acid
Each of these compounds shares core structural elements but varies in functional groups or stereochemistry, leading to differences in their physical, chemical, and biological properties.
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Properties
CAS No. |
2751603-31-1 |
---|---|
Molecular Formula |
C14H22Cl2N2O3 |
Molecular Weight |
337.2 |
Purity |
95 |
Origin of Product |
United States |
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